molecular formula C7H6ClNO3 B060417 4-Chloro-3-methoxypyridine-2-carboxylic acid CAS No. 170621-86-0

4-Chloro-3-methoxypyridine-2-carboxylic acid

Cat. No. B060417
M. Wt: 187.58 g/mol
InChI Key: HRIXILRILGXVGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-3-methoxypyridine-2-carboxylic acid often involves multi-step chemical reactions. For instance, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a compound with a similar methoxy and pyridine structure, demonstrates a complex synthesis route. This route includes condensation reactions, reaction with phosphoryl chloride, hydrogenolysis, and substitution reactions, showcasing the intricate methods needed to introduce specific functional groups onto the pyridine ring (Mittelbach et al., 1988).

Scientific Research Applications

  • Synthesis of N-Methoxy-N-Methylamides : Carboxylic acids can be converted into their corresponding N-methoxy-N-methylamides using 2-chloro-1-methylpyridinium iodide as the coupling agent. This reaction is efficient and preserves the chirality of the starting material (Sibi et al., 1995).

  • Characterization of Hydroxytrichloropicolinic Acids : The one-bond chlorine-isotope effect in 13C NMR spectroscopy is a useful tool for identifying chlorinated carbons in structures related to 4-Chloro-3-methoxypyridine-2-carboxylic acid (Irvine, Cooper, & Thornburgh, 2008).

  • Ring-opening Polymerization : The synthesis and ring-opening polymerization (ROP) of O-carboxyanhydride monomers derived from L-malic acid have been achieved using 4-methoxypyridine as a catalyst (Pounder et al., 2011).

  • Formation of Pyridyne : The compounds 2-chloro-4-methoxypyridine have been shown to be effective precursors for 4-methoxy-2,3-pyridyne, a reactive intermediate in organic synthesis (Walters & Shay, 1995).

  • Synthesis of Radioligands : The synthesis of MK-1064, a PET radioligand for imaging of orexin-2 receptor, involves the use of methyl 2-chloro-5-iodonicotinate, related to 4-Chloro-3-methoxypyridine-2-carboxylic acid (Gao, Wang, & Zheng, 2016).

  • Synthesis of Derivatives for Medical Applications : Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, related to 4-Chloro-3-methoxypyridine-2-carboxylic acid, is important for creating dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).

Safety And Hazards

The safety and hazards of “4-Chloro-3-methoxypyridine-2-carboxylic acid” are not directly available. However, it is generally advised to avoid breathing dust/fume/gas/mist/vapors/spray of chemical compounds. In case of skin contact, it is recommended to wash with plenty of soap and water. If irritation persists, seek medical attention1.


properties

IUPAC Name

4-chloro-3-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-4(8)2-3-9-5(6)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIXILRILGXVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628934
Record name 4-Chloro-3-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxypyridine-2-carboxylic acid

CAS RN

170621-86-0
Record name 4-Chloro-3-methoxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170621-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methoxypyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Fray, AT Gillmore, MS Glossop… - … Process Research & …, 2010 - ACS Publications
… 5-Bromo-4-chloro-3-methoxypyridine-2-carboxylic acid readily decarboxylates at only 120 C… 5-Bromo-4-chloro-3-methoxypyridine-2-carboxylic acid readily decarboxylates at only 120 C…
Number of citations: 24 pubs.acs.org

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